5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole
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Overview
Description
5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole typically involves multiple steps, starting from readily available precursors. The process generally includes:
Formation of the Piperidine Ring: This step involves the reaction of appropriate amines with aldehydes or ketones under reductive amination conditions.
Introduction of the 4-Chlorobenzyl Group: This is achieved through nucleophilic substitution reactions, where the piperidine derivative reacts with 4-chlorobenzyl chloride in the presence of a base.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides.
Formation of the Oxadiazole Ring: This step involves cyclization reactions, typically using hydrazides and carboxylic acids or their derivatives.
Thiophene Ring Introduction: The thiophene ring is incorporated through cross-coupling reactions, such as Suzuki or Stille coupling, using appropriate thiophene derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring, potentially leading to ring-opening or hydrogenation products.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the chlorobenzyl and thiophene moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C) are often used.
Substitution: Reagents like sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various halogenating agents are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced oxadiazole derivatives or ring-opened products.
Substitution: Substituted derivatives at the chlorobenzyl or thiophene rings.
Scientific Research Applications
5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole has been explored for various applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Mechanism of Action
The mechanism of action of 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole varies depending on its application:
Biological Systems: It may interact with specific enzymes or receptors, modulating their activity. For example, it could inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.
Chemical Reactions: Acts as a nucleophile or electrophile in various organic reactions, facilitating the formation of new chemical bonds.
Comparison with Similar Compounds
Similar compounds include other oxadiazole derivatives, piperidine-based molecules, and thiophene-containing compounds. Compared to these, 5-((1-((4-Chlorobenzyl)sulfonyl)piperidin-3-yl)methyl)-3-(thiophen-3-yl)-1,2,4-oxadiazole is unique due to its combined structural features, which may confer distinct chemical reactivity and biological activity.
List of Similar Compounds
- 3-(Thiophen-3-yl)-1,2,4-oxadiazole derivatives
- Piperidine-based sulfonyl compounds
- 4-Chlorobenzyl-substituted molecules
This compound’s unique combination of functional groups and rings makes it a versatile and valuable molecule for various scientific research applications.
Properties
IUPAC Name |
5-[[1-[(4-chlorophenyl)methylsulfonyl]piperidin-3-yl]methyl]-3-thiophen-3-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c20-17-5-3-14(4-6-17)13-28(24,25)23-8-1-2-15(11-23)10-18-21-19(22-26-18)16-7-9-27-12-16/h3-7,9,12,15H,1-2,8,10-11,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZDWQDVMQRDDGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)CC3=NC(=NO3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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